N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
Description
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, commonly referred to as AMB (methyl ester derivative: AMB-methyl ester), is a synthetic cannabinoid (SC) belonging to the carboxamide class. It features an indazole core substituted with a pentyl chain at the 1-position, linked via a carboxamide bond to L-valine. AMB and its analogs are designed to mimic Δ9-THC’s effects by binding to CB1 and CB2 receptors, though with higher potency and modified pharmacokinetics .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKRLHOLBHGBK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342562 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-16-4 | |
| Record name | (2S)-3-Methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AMB butanoic acid metabolite involves the synthesis of its parent compound, AMB, followed by its metabolic conversion. The synthesis of AMB typically involves the reaction of indazole derivatives with various reagents to form the desired cannabinoid structure. The metabolic conversion to AMB butanoic acid metabolite occurs through ester hydrolysis, where the methyl ester functional group is transformed into a terminal carboxylic acid .
Industrial Production Methods: Industrial production of synthetic cannabinoids, including AMB, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The production process includes the synthesis of the parent compound, followed by purification and characterization to ensure the desired chemical structure and purity. The metabolites, including AMB butanoic acid metabolite, are typically studied in laboratory settings rather than produced industrially .
Chemical Reactions Analysis
Types of Reactions: AMB butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The metabolite can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the metabolite into reduced forms.
Substitution: Substitution reactions can occur, where functional groups on the metabolite are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cannabinoid Receptor Studies
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine is primarily used to investigate cannabinoid receptors (CB1 and CB2) due to its structural similarity to natural cannabinoids. Research has shown that this compound acts as a potent agonist at these receptors, making it a valuable tool for understanding the endocannabinoid system's role in various physiological processes.
Toxicological Research
The compound has been identified in illegal herbal products and is studied for its potential psychoactive effects and toxicity. Its detection in forensic toxicology is crucial for understanding the implications of synthetic cannabinoids on public health. Studies have demonstrated that AMB can lead to adverse effects similar to those of other cannabinoids, including anxiety, hallucinations, and cardiovascular complications.
Drug Development
As a synthetic cannabinoid, this compound serves as a lead compound in the development of new therapeutic agents targeting cannabinoid receptors. Researchers are exploring its potential applications in pain management, appetite stimulation, and neuroprotection.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. Synthetic cannabinoids, including AMB, act as agonists at cannabinoid receptor type 1 and type 2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The metabolite exerts its effects by binding to these receptors and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The table below summarizes critical structural variations among AMB and its analogs:
Pharmacological and Metabolic Profiles
Potency and Receptor Affinity
- 5F-AMB : Fluorination of the pentyl chain (5F-AMB) increases electronegativity, enhancing CB1 receptor binding affinity and potency compared to AMB .
- AMB-CHMICA : Substitution with cyclohexylmethyl (vs. pentyl) improves lipid solubility, leading to prolonged CNS effects .
Metabolic Stability
- Fluorinated analogs (e.g., 5F-AMB, MDMB-BZ-F) resist oxidative metabolism due to the strong C-F bond, resulting in longer detection windows in toxicological analyses .
- AMB’s pentyl chain is susceptible to ω-hydroxylation, whereas bulkier substituents (e.g., cumyl in 5F-CUMYL-PICA) hinder enzymatic degradation .
Legal and Detection Status
Case Studies and Forensic Relevance
- 5F-CUMYL-PICA : First identified in European SC products (2014), it shares structural motifs with AMB but exhibits higher potency due to the cumyl group .
- 5F-AMB : Widely implicated in intoxication cases, its fluoropentyl chain complicates detection via standard GC-MS protocols, necessitating advanced methods like LC-QTOF .
Biological Activity
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, also known as AMB (a synthetic cannabinoid), has garnered attention in recent years due to its biological activity and potential implications in both therapeutic and illicit contexts. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabis by interacting with the endocannabinoid system.
- Molecular Formula : C19H27N3O3
- Molecular Weight : 345.44 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1890250-13-1
This compound primarily acts as an agonist at cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes, including pain sensation, mood regulation, and immune response.
Affinity Studies
Research indicates that AMB exhibits high affinity for the CB1 receptor, which is associated with psychoactive effects similar to those of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. In vitro studies have demonstrated that AMB can activate these receptors with significant potency, leading to various biological responses.
Biological Effects
The biological activity of AMB extends beyond receptor binding; it has been studied for its effects on several physiological and behavioral parameters:
- Analgesic Effects : AMB has shown promise in reducing pain responses in animal models. Studies indicate that it may modulate nociceptive pathways through its action on cannabinoid receptors, providing insights into potential therapeutic applications for chronic pain management .
- Behavioral Studies : Behavioral assays have revealed that AMB can influence locomotion and anxiety-like behaviors in rodents. The compound's effects on anxiety were assessed using standard tests such as the elevated plus maze and open field tests, where it exhibited anxiolytic-like properties at certain doses .
- Neuroprotective Properties : Preliminary findings suggest that AMB may offer neuroprotective benefits, potentially mitigating neuronal damage in models of ischemia or neurodegenerative diseases. This aspect warrants further investigation to elucidate the underlying mechanisms .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of AMB:
Safety and Regulatory Status
As a synthetic cannabinoid, AMB has raised concerns regarding safety profiles and potential for abuse. Its classification varies by region; in many places, it is considered a controlled substance due to its psychoactive properties and association with recreational drug use.
Q & A
Q. What are the primary methods for characterizing N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine?
Characterization typically involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the indazole ring, pentyl chain, and valine backbone.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C19H27N3O3, exact mass 345.2052) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELXL .
- HPLC/Purity Analysis : To assess chemical purity (≥98% as reported in some batches) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability data suggest a shelf life of ≥5 years under these conditions .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood, as Safety Data Sheets (SDS) classify structurally similar indazole derivatives as hazardous .
Q. What synthetic routes are commonly used for this compound?
While direct synthesis protocols are not fully detailed in the evidence, analogous compounds (e.g., valine esters) are synthesized via:
- Acylation Reactions : Coupling 1-pentyl-1H-indazole-3-carboxylic acid with L-valine methyl ester using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Chiral Resolution : Ensuring enantiomeric purity via chiral HPLC, critical given the stereocenter in L-valine .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Refinement Tools : Use SHELXL for small-molecule refinement, which is robust for high-resolution data. Discrepancies in thermal parameters or occupancy may require reevaluation of hydrogen bonding or solvent interactions .
- Validation Software : Cross-check with programs like PLATON or Olex2 to identify missed symmetry or twinning issues .
Q. What strategies optimize the synthesis yield of this compound?
Q. How can researchers investigate the compound’s metabolic stability in vitro?
Q. What methods are suitable for studying structure-activity relationships (SAR) with this compound?
- Analog Synthesis : Modify the pentyl chain (e.g., fluorination at C5) or indazole substituents and compare bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities at cannabinoid receptors (CB1/CB2), given structural similarities to synthetic cannabinoids .
Q. How should researchers address conflicting pharmacological data across studies?
Q. What analytical techniques validate enantiomeric purity of the L-valine moiety?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Compare optical activity against a D-valine analog .
Q. How can researchers assess environmental stability or degradation products?
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-HRMS to identify breakdown products (e.g., ester hydrolysis to free valine) .
- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
